
N'1,N'3-Bis((2-hydroxynaphthalen-1-yl)methylene)isophthalohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’3-Bis((2-hydroxynaphthalen-1-yl)methylene)isophthalohydrazide typically involves the condensation reaction between isophthalohydrazide and 2-hydroxynaphthaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is stirred at elevated temperatures (around 70°C) for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’1,N’3-Bis((2-hydroxynaphthalen-1-yl)methylene)isophthalohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azomethine groups to amines.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
N’1,N’3-Bis((2-hydroxynaphthalen-1-yl)methylene)isophthalohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial activity against various bacterial and fungal strains.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of sensors and catalysts due to its structural versatility
Mechanism of Action
The mechanism by which N’1,N’3-Bis((2-hydroxynaphthalen-1-yl)methylene)isophthalohydrazide exerts its effects involves its ability to chelate metal ions through its hydroxyl and azomethine groups. This chelation can inhibit the activity of metal-dependent enzymes or disrupt metal ion homeostasis in biological systems. The compound’s interaction with molecular targets such as DNA polymerase and bacterial enzymes has been demonstrated through molecular docking studies .
Comparison with Similar Compounds
Similar Compounds
N’1,N’3-Bis((E)-thiophen-2-ylmethylene)isophthalohydrazide: Similar in structure but contains thiophene groups instead of hydroxynaphthalenyl groups.
N’1,N’3-Bis((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide: Contains an oxopiperidine moiety, offering different chemical properties.
Uniqueness
N’1,N’3-Bis((2-hydroxynaphthalen-1-yl)methylene)isophthalohydrazide is unique due to its dual hydroxynaphthalenyl groups, which provide enhanced chelating ability and potential for diverse chemical modifications. This makes it particularly valuable in the synthesis of metal complexes with specific properties .
Properties
Molecular Formula |
C30H22N4O4 |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
1-N,3-N-bis[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C30H22N4O4/c35-27-14-12-19-6-1-3-10-23(19)25(27)17-31-33-29(37)21-8-5-9-22(16-21)30(38)34-32-18-26-24-11-4-2-7-20(24)13-15-28(26)36/h1-18,35-36H,(H,33,37)(H,34,38)/b31-17+,32-18+ |
InChI Key |
VXETYEFLKBHVOI-LTTYKRRRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC(=CC=C3)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC(=CC=C3)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12830042.png)
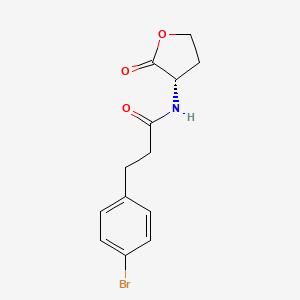
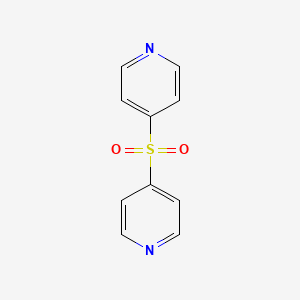
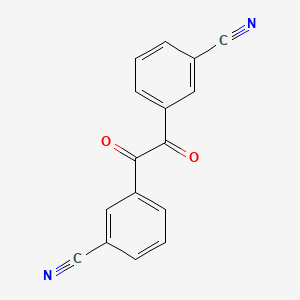
![2,3',4',6-Tetrafluoro-[1,1'-biphenyl]-4-ol](/img/structure/B12830049.png)
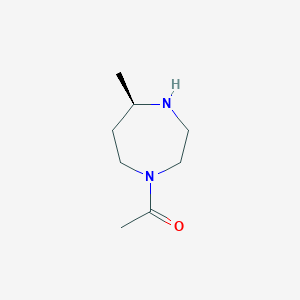
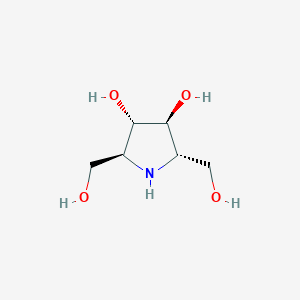


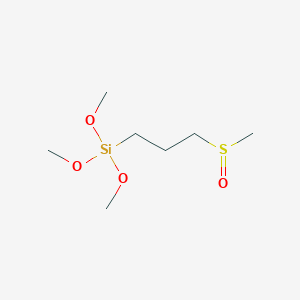
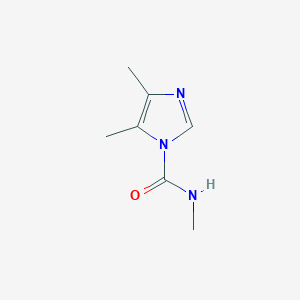

![sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12830108.png)
![2-Methyl-5-(4'-(5-methyl-1H-imidazol-2-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazole](/img/structure/B12830115.png)
